BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

Chiral synthesis Enantiomeric purity NMDA antagonists

This (1S,3R)-configured Boc-protected cyclic β-amino acid is essential for synthesizing NR2B-selective NMDA antagonists, requiring stereochemical fidelity for efficacy. Its ≥98% HPLC purity and 98% ee minimize byproducts, ensuring high yields in amide couplings and peptide synthesis. Do not substitute with other stereoisomers; variations in purity directly impact crystallinity and drug substance integrity.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 261165-05-3
Cat. No. B141770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-(1S,3R)-3-aminocyclopentanecarboxylic acid
CAS261165-05-3
Synonyms(1S,3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-cyclopentanecarboxylic acid
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(C1)C(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
InChIKeyRNJQBGXOSAQQDG-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid (CAS 261165-05-3): A Defined Stereochemical Building Block for Chiral Synthesis and NMDA Antagonist Development


(1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid (CAS 261165-05-3) is a chiral, Boc-protected cyclic β-amino acid with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol [1]. It exists as a white crystalline solid with a well-defined melting point range of 110–114 °C and an optical rotation of [α]20/D = +14° to +16° (c=1, MeOH) . This compound serves as a critical chiral intermediate in the synthesis of 3‑substituted aminocyclopentanes, which are being developed as potent, orally bioavailable NR2B subtype‑selective NMDA antagonists for the treatment of neuropathic pain and Parkinson’s disease .

(1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid: Why Chiral Purity and Stereochemical Identity Prevent Generic Substitution


The procurement of (1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid cannot be casually substituted by other stereoisomers or diastereomers. The compound’s specific (1S,3R) absolute configuration is essential for downstream biological activity, as demonstrated in the development of NR2B‑selective NMDA antagonists where the stereochemistry directly influences receptor binding and in vivo efficacy [1]. Furthermore, variations in enantiomeric excess (e.g., 98% ee vs. 97% ee) and chemical purity (≥97% vs. 95%) among available stereoisomers can lead to substantial differences in synthetic yield, crystallinity, and final drug substance purity . These factors make generic substitution scientifically unsound and underscore the need for precise, quantifiable differentiation when selecting a source.

(1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid: Quantifiable Differentiation Data vs. Closest Analogs


(1S,3R) vs. (1R,3S) Enantiomer: Absolute Configuration Defines Optical Rotation and Synthetic Utility

The (1S,3R) enantiomer exhibits an optical rotation of [α]20/D = +14° (c=1, MeOH), whereas its mirror-image (1R,3S) enantiomer displays a rotation of approximately −14° under identical conditions . This difference is not merely academic; the (1S,3R) form is the required stereochemical input for synthesizing NR2B‑selective antagonists with optimal receptor occupancy and oral bioavailability [1]. Using the incorrect enantiomer would yield the antipodal final product, which is likely inactive or less potent.

Chiral synthesis Enantiomeric purity NMDA antagonists

Enantiomeric Excess (ee) Comparison: (1S,3R) Achieves 98% ee vs. Lower Purity in Other Stereoisomers

The (1S,3R) enantiomer is routinely supplied with a certified enantiomeric excess (ee) of 98%, as confirmed by chiral HPLC or GC analysis . In contrast, the (1R,3R) diastereomer is often offered with a lower ee specification of 97.5% . While a 0.5% difference may appear small, in multi‑step chiral syntheses, this translates to a higher accumulation of the undesired enantiomer, potentially reducing final product purity and increasing purification costs.

Chiral purity Enantiomeric excess Quality control

Chemical Purity by HPLC: (1S,3R) Consistently Delivers ≥97% vs. 95% in Alternative Sources

Multiple reputable suppliers report a minimum HPLC purity of 97% for (1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid . In comparison, the (1R,3S) enantiomer is often listed at 95% purity from certain vendors . The 2% absolute purity difference reduces the burden of side products and simplifies downstream reaction monitoring and purification.

HPLC purity Chemical purity Synthetic intermediate

Melting Point Differentiates (1S,3R) from (1R,3R) Diastereomer for Identity and Crystallinity

The (1S,3R) isomer displays a sharp melting point range of 110–114 °C . The (1R,3R) diastereomer, by contrast, exhibits a significantly higher melting point of 117.3 °C . This 3–7 °C difference is a direct reflection of distinct crystal packing and intermolecular interactions, which can influence dissolution rate, handling properties, and even long‑term stability.

Melting point Solid-state characterization Crystallinity

Validated Role in NR2B Antagonist Synthesis: A Class-Level Distinction

Unlike many generic Boc‑protected amino acids, (1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid is specifically documented as a key reagent for constructing 3‑substituted aminocyclopentanes that act as potent NR2B subtype‑selective NMDA antagonists . In preclinical studies, the lead compound derived from this scaffold (Compound 22) demonstrated robust efficacy in a spinal nerve ligation model of neuropathic pain and an acute Parkinson’s disease model, with no motor coordination deficits even at high doses—a safety margin not achieved by nonselective NMDA antagonists [1].

NR2B antagonist Neuropathic pain Parkinson's disease

(1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid: High-Impact Use Cases Supported by Quantitative Evidence


Synthesis of NR2B‑Selective NMDA Antagonists for Neuropathic Pain and Parkinson’s

This compound is the optimal chiral precursor for constructing the 3‑substituted aminocyclopentane core of NR2B‑selective antagonists. The (1S,3R) configuration is essential for achieving high receptor occupancy and oral bioavailability, as demonstrated in the development of Compound 22, which showed efficacy in rat pain and Parkinson’s models without motor side effects [1]. The ≥97% HPLC purity and 98% ee ensure minimal by‑product formation during amide coupling and Boc deprotection steps .

Constrained β‑Amino Acid for Foldamer and Peptidomimetic Design

The cis relationship between the amino and carboxylic acid groups in (1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid induces a flat conformation in derived peptides, making it an ideal building block for β‑sheet mimetics and foldamers [1]. The sharp melting point (110–114 °C) and consistent crystalline form facilitate reproducible solid‑phase peptide synthesis and simplify purification.

High‑Throughput Medicinal Chemistry Libraries Targeting CNS Disorders

Given its validated role in generating brain‑penetrant NR2B antagonists [1], this compound is a strategic choice for constructing CNS‑focused screening libraries. The availability of the compound with certified 98% ee and ≥97% purity ensures that library members are synthesized with high stereochemical fidelity, reducing the risk of false negatives or positives in primary assays.

Chiral Resolution and Asymmetric Synthesis Benchmarking

The well‑defined optical rotation (+14° to +16°) and melting point (110–114 °C) [1] make this compound a reliable standard for calibrating chiral analytical methods (e.g., chiral HPLC, polarimetry) and for assessing the efficiency of new asymmetric synthetic routes to 3‑aminocyclopentane derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.